molecular formula C12H21NO5 B2468827 (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid CAS No. 2567489-60-3

(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid

Cat. No.: B2468827
CAS No.: 2567489-60-3
M. Wt: 259.302
InChI Key: NHMPQAKKUFCSJL-IUCAKERBSA-N
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Description

(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butoxycarbonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Ethylation: The ethyl group is introduced via an alkylation reaction using an ethyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group or the ethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a tert-butoxycarbonyl group and an ethyl group makes it a versatile compound with diverse applications in various fields of research.

Properties

IUPAC Name

(3S,5S)-5-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-8-6-17-7-9(10(14)15)13(8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMPQAKKUFCSJL-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COC[C@H](N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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